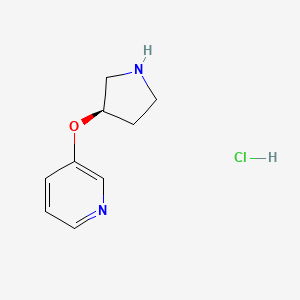

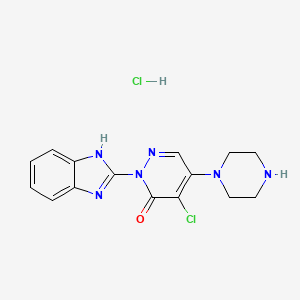

(R)-3-(Pyrrolidin-3-yloxy)pyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Pyridinemethanol, an aromatic primary alcohol, is a key moiety of many bio-active and industrially important compounds . It has an empirical formula of C6H7NO and a molecular weight of 109.13 .

Synthesis Analysis

3-Pyridinemethanol can undergo aerobic photo-oxidation in the presence of a catalytic amount of hydrobromic acid to form nicotinic acid .Molecular Structure Analysis

The SMILES string for 3-Pyridinemethanol is OCc1cccnc1 . This represents the structure of the molecule in a linear format.Chemical Reactions Analysis

As mentioned earlier, 3-Pyridinemethanol can undergo aerobic photo-oxidation to form nicotinic acid .Physical and Chemical Properties Analysis

3-Pyridinemethanol has a refractive index of 1.545 (lit.), a boiling point of 154 °C/28 mmHg (lit.), and a density of 1.124 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Synthesis and Emissive Properties

- A study by Marchesi et al. (2019) focused on synthesizing compounds related to tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols, displaying intense fluorescence and a large Stokes shift. This research highlights the potential of similar compounds in developing organic dyes and understanding photophysical properties (Marchesi, Brenna, & Ardizzoia, 2019).

Cycloaddition Reactions

- Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines via [3+2] cycloaddition, demonstrating the reaction's polar nature and potential for producing single reaction products. This underscores the versatility of pyrrolidines in chemical synthesis, potentially leading to applications in medicine and industry (Żmigrodzka et al., 2022).

Binding Affinity for Receptors

- Koren et al. (1998) reported on analogues of A-85380 featuring halogen substituents and their high affinity for nicotinic acetylcholine receptors. These findings are significant for developing pharmacological probes and potential medications (Koren et al., 1998).

Photocatalytic Degradation Studies

- A study by Maillard-Dupuy et al. (1994) on the photocatalytic degradation of pyridine in water using TiO2 provides insights into environmental applications, particularly in degrading harmful chemicals (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).

Inhibitors of Human Purine Nucleoside Phosphorylase

- Rejman et al. (2012) synthesized a series of pyrrolidine nucleotides, identifying them as competitive inhibitors of purine nucleoside phosphorylase. This research has implications in medicinal chemistry, particularly in enzyme inhibition (Rejman, Panova, Klener, Maswabi, Pohl, & Rosenberg, 2012).

O-Phosphitilation with Nucleoside Phosphoramidite Reagents

- Gryaznov and Letsinger (1992) explored the use of pyridine hydrochloride in activating nucleoside phosphoramidites. This study contributes to our understanding of nucleoside modification and has potential applications in the synthesis of oligonucleotide analogues (Gryaznov & Letsinger, 1992).

Safety and Hazards

Propiedades

IUPAC Name |

3-[(3R)-pyrrolidin-3-yl]oxypyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-2-8(6-10-4-1)12-9-3-5-11-7-9;/h1-2,4,6,9,11H,3,5,7H2;1H/t9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDDKSUOMSFDRU-SBSPUUFOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CN=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=CN=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B2954494.png)

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2954496.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide](/img/structure/B2954498.png)

![2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2954499.png)

![3-benzyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2954500.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2954502.png)

![3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B2954504.png)

![4-[3-(2-Bromo-4,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2954512.png)

![2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2954514.png)